
(R)-Tamsulosin-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamsulosin-d5 (hydrochloride) is a deuterated form of tamsulosin hydrochloride, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland, which can cause urinary difficulties. The deuterated form, Tamsulosin-d5, is used in scientific research to study the pharmacokinetics and metabolism of tamsulosin due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the tamsulosin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Tamsulosin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors with precise control over reaction conditions. The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: Tamsulosin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of tamsulosin sulfoxide, while reduction may yield tamsulosin alcohol.
科学的研究の応用
Tamsulosin-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tamsulosin in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of tamsulosin.
Drug Interaction Studies: Used to investigate potential interactions between tamsulosin and other drugs.
Analytical Method Development: Used as an internal standard in the development of analytical methods for the quantification of tamsulosin in biological samples.
作用機序
Tamsulosin-d5 (hydrochloride) exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder. By blocking these receptors, tamsulosin-d5 causes relaxation of the smooth muscles in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved include the inhibition of adrenergic signaling, leading to muscle relaxation.
類似化合物との比較
Tamsulosin: The non-deuterated form of tamsulosin-d5, used for the same therapeutic purposes.
Silodosin: Another selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Alfuzosin: A non-selective alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness: Tamsulosin-d5 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This makes Tamsulosin-d5 an invaluable tool in scientific research compared to its non-deuterated counterparts.
特性
分子式 |
C20H29ClN2O5S |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
2-methoxy-5-[(2R)-2-[2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i1D3,4D2; |
InChIキー |
ZZIZZTHXZRDOFM-SAMXTBHESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
正規SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


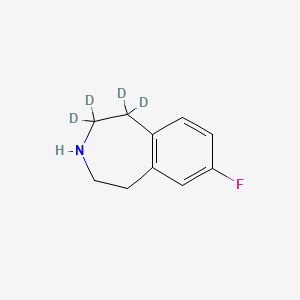
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
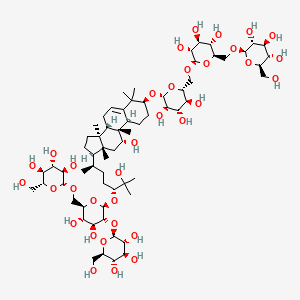
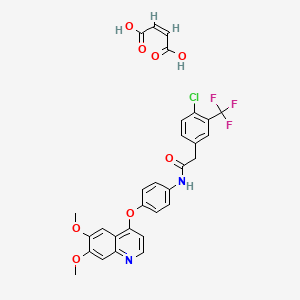
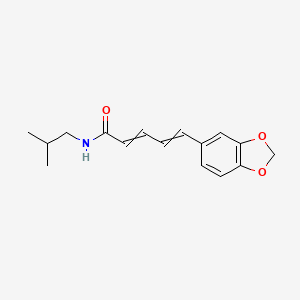
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)

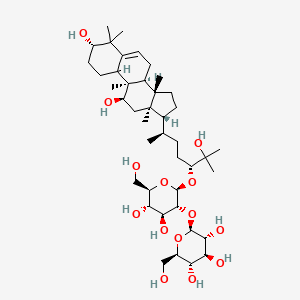
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
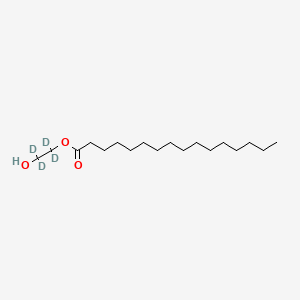

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

